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molecular formula C9H9NOS B1626516 3-(Methylsulfinyl)-1H-indole CAS No. 86925-06-6

3-(Methylsulfinyl)-1H-indole

Cat. No. B1626516
M. Wt: 179.24 g/mol
InChI Key: QUHKXHIIVIIDHZ-UHFFFAOYSA-N
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Patent
US04654360

Procedure details

Potassium persulfate (KHSO5, 55 g, 179 mmol) in water (300 ml) was slowly added to a solution of 3-methylthioindole (29.3 g, 179 mmol) in methanol (300 ml) cooled in a ice bath. One half hour after the addition was completed, water was added, the solution was saturated with sodium chloride and the product was extracted into chloroform. The extract was dried, evaporated in vacuo and the residue was crystallized from chloroform-ethyl acetate to give the title product.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(OOS([O-])(=O)=O)([O-])(=O)=[O:2].[K+].[K+].[CH3:13][S:14][C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1.[Cl-].[Na+]>O.CO>[CH3:13][S:14]([C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[NH:17][CH:16]=1)=[O:2] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
Name
Quantity
29.3 g
Type
reactant
Smiles
CSC1=CNC2=CC=CC=C12
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a ice bath
ADDITION
Type
ADDITION
Details
One half hour after the addition
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into chloroform
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from chloroform-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CS(=O)C1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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